2-(Boc-amino)-2-propenoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-propenoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Amino acid+Boc2O→Boc-protected amino acid
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups, coupling reactions, and deprotection steps . The use of automated systems increases the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be replaced with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino acid.
Reduction: The corresponding amine.
Substitution: Deprotected amino acid or amino acid with a different protective group.
Scientific Research Applications
2-(Boc-amino)-2-propenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-2-propenoic acid primarily involves the protection of the amino group. The Boc group is introduced to the amino acid to prevent unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides and other organic compounds.
Uniqueness
2-(Boc-amino)-2-propenoic acid is unique due to its propenoic acid moiety, which provides additional reactivity compared to other Boc-protected amino acids. This unique structure allows for specific applications in organic synthesis where the propenoic acid functionality is required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h1H2,2-4H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYERFNHOKDPSQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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